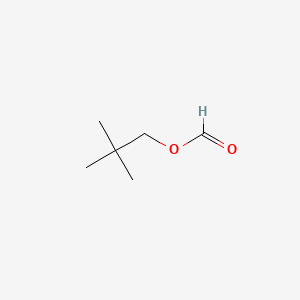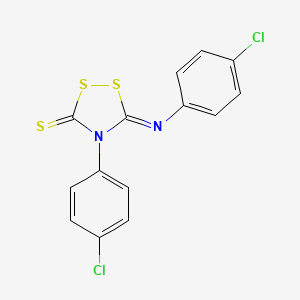
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is a synthetic organic compound characterized by the presence of two p-chlorophenyl groups, an imino group, and a dithiazolidine-3-thione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione typically involves the reaction of p-chlorophenyl isothiocyanate with p-chlorophenylamine in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the dithiazolidine-3-thione ring. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as triethylamine or pyridine are commonly used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactors and continuous flow systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The p-chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of microbial growth, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar p-chlorophenyl group.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar structural features.
Uniqueness
4-(p-Chlorophenyl)-5-((p-chlorophenyl)imino)-1,2,4-dithiazolidine-3-thione is unique due to its dithiazolidine-3-thione ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
23509-92-4 |
|---|---|
Formule moléculaire |
C14H8Cl2N2S3 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5-(4-chlorophenyl)imino-1,2,4-dithiazolidine-3-thione |
InChI |
InChI=1S/C14H8Cl2N2S3/c15-9-1-5-11(6-2-9)17-13-18(14(19)21-20-13)12-7-3-10(16)4-8-12/h1-8H |
Clé InChI |
WPRIVQOKBSMLTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C2N(C(=S)SS2)C3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


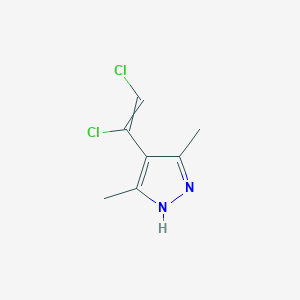
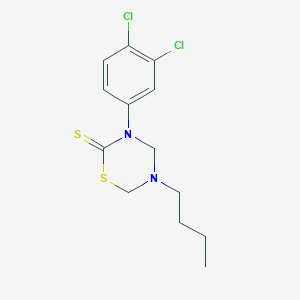
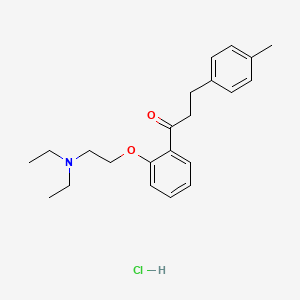

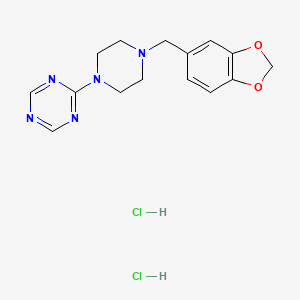

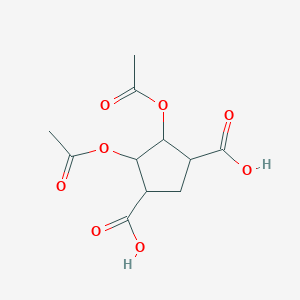
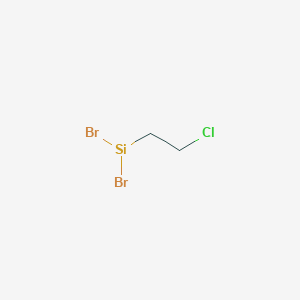
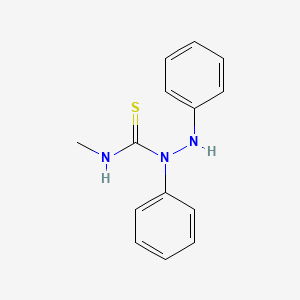
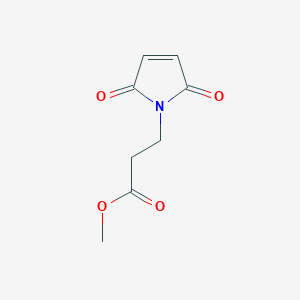
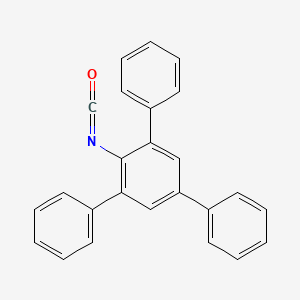

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
